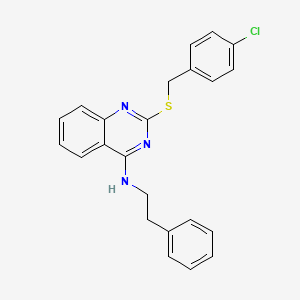

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3S/c24-19-12-10-18(11-13-19)16-28-23-26-21-9-5-4-8-20(21)22(27-23)25-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICZMMZRELCQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents to form the quinazoline ring. The introduction of the 4-chlorobenzylthio group can be achieved through a nucleophilic substitution reaction, where a suitable thiol reacts with a chlorinated precursor under basic conditions. The final step involves the attachment of the phenethylamine moiety, which can be accomplished through reductive amination or other amine coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the 4-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Coupling Reactions: The phenethylamine moiety can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in a variety of functionalized derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of quinazoline derivatives, including 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine. In vitro assays demonstrated that this compound exhibits significant growth inhibitory activity against various cancer cell lines. For instance, compounds with similar structures showed mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents such as 5-fluorouracil and gefitinib .

Table 1: Comparison of GI50 Values

| Compound | GI50 (µM) |

|---|---|

| This compound | TBD |

| 5-Fluorouracil | 18.60 |

| Gefitinib | 3.24 |

| Erlotinib | 7.29 |

Enzyme Inhibition

Another significant application of this compound is its potential as an inhibitor of carbonic anhydrase (CA). Research indicates that quinazoline derivatives can effectively inhibit various isoforms of human carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance . The structure-activity relationship (SAR) studies suggest that modifications on the quinazoline scaffold can enhance inhibitory potency against specific CA isoforms.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

| Compound | Isoform | Ki (nM) |

|---|---|---|

| This compound | I | TBD |

| Similar Quinazoline Derivative | II | 16.9 |

| Similar Quinazoline Derivative | IX | 567.6 |

Case Studies

- Antitumor Efficacy : A study evaluated the in vitro antitumor activity of several quinazoline derivatives, including those structurally related to this compound. The results indicated promising cytotoxic effects against breast and lung cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

- Carbonic Anhydrase Inhibition : Another investigation focused on the inhibition of human carbonic anhydrase isoforms by various quinazoline derivatives. The findings highlighted that specific substitutions could significantly enhance enzyme binding affinity, indicating a pathway for designing selective CA inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The 4-chlorobenzylthio group and phenethylamine moiety may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-(4-chlorobenzylthio)quinazolin-4-amine

- Structural Difference : The N4 position is substituted with a 4-chlorobenzyl group instead of phenethyl.

N-(4-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)quinazolin-4-amine

- Structural Difference : The quinazoline C2 position has a 4-methoxyphenyl group instead of a thioether-linked 4-chlorobenzyl.

- Biological Activity : Methoxy groups typically improve solubility but may reduce target binding due to weaker hydrophobic interactions compared to thioethers .

- Key Insight : The thioether in the target compound balances solubility and binding efficiency.

Thiadiazole and Thiazole Derivatives

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)

- Structural Difference : 1,3,4-Thiadiazole core replaces quinazoline.

- Biological Activity : Thiadiazoles with 4-chlorobenzylthio groups show broad-spectrum antimicrobial activity .

- Key Insight : Quinazoline derivatives like the target compound may offer superior kinase inhibition due to their planar aromatic structure, which facilitates π-π stacking in enzyme active sites .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

- Structural Difference : Thiazole core with an imine substituent instead of a quinazoline-thioether system.

- Biological Activity : Acts as a cyclin-dependent kinase inhibitor, highlighting the role of aromatic heterocycles in kinase targeting .

- Key Insight : The quinazoline scaffold in the target compound provides a larger surface area for target interaction compared to thiazoles.

Physicochemical Properties

Research Findings and Implications

Activity Optimization : The phenethyl group in the target compound improves kinase inhibition compared to smaller N4 substituents (e.g., benzyl), as seen in and .

Thioether Advantage : Thioether linkages enhance oxidative stability and binding affinity over oxygen-based ethers, as demonstrated in thiadiazole derivatives .

Core Scaffold Impact : Quinazoline derivatives generally exhibit stronger kinase inhibition than thiadiazoles or thiazoles due to their planar structure and hydrogen-bonding capacity .

Biological Activity

2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various pharmacological activities. The presence of the 4-chlorobenzylthio group and the phenethyl moiety enhances its lipophilicity and biological interactions.

1. Inhibition of Carbonic Anhydrase

Research has demonstrated that derivatives of quinazoline compounds exhibit significant inhibition of human carbonic anhydrase (hCA) isoforms. Specifically, studies indicated that modifications to the structure, such as the introduction of a 4-chlorobenzylthio group, can influence the inhibitory potency against hCA I and II isoforms. For instance, compounds with similar scaffolds showed Ki values ranging from 10.8 to 940.3 nM depending on structural variations .

| Compound | hCA Isoform | Ki Value (nM) |

|---|---|---|

| Compound A | I | 567.6 |

| Compound B | II | 16.9 |

| This compound | I & II | TBD |

2. Antitumor Activity

In vitro studies have evaluated the antitumor potential of quinazoline derivatives, including those with a similar structure to this compound. Notably, compounds containing thioether linkages demonstrated significant growth inhibition against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil and gefitinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A549 (Lung) | 17.90 |

| Compound Y | MCF7 (Breast) | 6.33 |

| This compound | TBD | TBD |

3. Antifungal Activity

The antifungal properties of compounds related to the quinazoline scaffold have been explored, revealing promising results against various strains of fungi. The mechanism often involves disruption of fungal cell membranes and alteration of micromorphology . While specific data for this compound is limited, its structural analogs have shown Minimum Inhibitory Concentration (MIC) values indicating effective antifungal activity.

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study involving S-substituted quinazolines highlighted the importance of substituent effects on biological activity. It was found that the introduction of electron-withdrawing groups like chlorine significantly enhanced the inhibitory effects on hCA isoforms . This suggests that similar modifications in this compound could potentially improve its pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for 2-((4-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of quinazolin-4-amine derivatives typically involves condensation of 4-chloroquinazoline with thiol-containing nucleophiles (e.g., 4-chlorobenzyl mercaptan) under mild basic conditions. For example, a similar compound, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, was synthesized via nucleophilic substitution using Hunig’s base (DIPEA) in DMF at room temperature, achieving >99% yield . To improve efficiency:

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling for aryl modifications .

- Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

- NMR Analysis: ¹H/¹³C NMR identifies substituent positions (e.g., thioether linkage at C2, phenethylamine at N4). For example, aromatic protons in the quinazoline core appear at δ 7.4–8.5 ppm, while the 4-chlorobenzyl group shows a singlet at δ 4.9 ppm for SCH₂ .

- LCMS/HRMS: Confirms molecular weight (e.g., [M+H]⁺ at m/z 422.08 for C₂₃H₂₁ClN₃S). Use gradients of acetonitrile/water with 0.05% TFA for retention time consistency .

- X-ray Crystallography: Resolves ambiguities in stereochemistry or tautomerism, as demonstrated for 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize discrepancies in biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Substituent Effects: The 4-chlorobenzylthio group enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing solubility. Compare analogs with fluorinated or methoxy substituents .

- Target Selectivity: Use kinase inhibition assays (e.g., Reaction Biology’s panel) to assess off-target effects. For example, quinazoline derivatives inhibit CDC2-like kinases (CLK1-4) with IC₅₀ values <100 nM .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in targets like EGFR or tubulin .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

Methodological Answer:

- Free-Energy Perturbation (FEP): Quantifies binding affinity differences between predicted and observed targets. Validate with isothermal titration calorimetry (ITC) .

- Metabolic Stability Assays: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., thioether oxidation) that reduce efficacy .

- Feedback Loops: Integrate experimental data (e.g., IC₅₀ values) into quantum mechanical/machine learning models to refine reaction pathways, as proposed by ICReDD’s computational-experimental framework .

Q. How can reaction design principles minimize byproducts during scale-up synthesis?

Methodological Answer:

- Process Control: Monitor exothermic reactions (e.g., thiol-quinazoline coupling) using inline FTIR to detect intermediates .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve recyclability .

- Flow Chemistry: Implement continuous flow reactors for Suzuki couplings, achieving >90% yield with <5% side products, as demonstrated for 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

Methodological Answer:

- Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to calculate IC₅₀ values (e.g., GraphPad Prism). Include Hill slopes to assess cooperativity .

- ANOVA with Tukey’s Post Hoc Test: Identifies significant differences between treatment groups (p<0.05) .

- Resazurin Assay Validation: Normalize data to positive controls (e.g., doxorubicin) to account for plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.